methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves ring opening cyclization of p-aminobenzoic acid with maleic anhydride to yield maleanilic acid, which in turn affords N-arylmaleimide via ring closed cyclization . Azomethine-N-oxides are obtained by condensation of N-arylhydroxylamine with differently substituted benzaldehydes followed by refluxing of N-arylmaleimide with differently substituted azomethine-N-oxides to pyrrolo-isoxazole benzoic acid derivatives as cis- and trans-stereoisomers .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a cyclohexyl group, a phenyl group, a pyrrolo-isoxazole group, and a methylthiophene group. The exact structure would need to be determined through methods such as X-ray crystallography .Scientific Research Applications
Antibacterial Activity
The compound has demonstrated promising antibacterial properties. Specifically, its copper(II) complex, denoted as [CuCl2(H2O)2L2], exhibited higher antibacterial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) ranged from 250 to 500 µg/mL. In contrast, the free ligand (the organic compound without copper) showed mild or no bioactivity with an MIC ≥ 1000 µg/mL .
Antifungal Activity
Both the copper(II) complex and the organic ligand displayed moderate anticandidal activity against Candida albicans. The MIC for these compounds was 500 µg/mL. For other Candida species, the activity was lower, with an MIC ≥ 1000 µg/mL .
Maillard Reaction Intermediates
The compound is related to the Maillard reaction, a chemical process that occurs during cooking and contributes to flavor and color development. Specifically, it is involved in the formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which possesses antioxidant properties .
Synthesis of 2H-Pyrans
The compound can serve as a building block for the synthesis of 2H-pyrans. Stable 2,4,5,6-tetrasubstituted 2H-pyrans have been prepared using phosphine-catalyzed [3 + 3] annulation reactions. These reactions tolerate various substituents, making the compound versatile in synthetic chemistry .
Mechanism of Action
properties
IUPAC Name |
methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-14-13-17(24(29)30-2)23(32-14)25-21(27)18-19(15-9-5-3-6-10-15)26(31-20(18)22(25)28)16-11-7-4-8-12-16/h4,7-8,11-13,15,18-20H,3,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVKHQKSXSTCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5CCCCC5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate |
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